Erythromycin A N-oxide

Description

Properties

IUPAC Name |

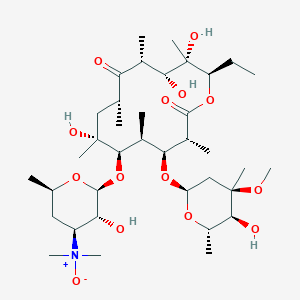

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIPOVCSQJTWHA-RWJQBGPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213784 |

Source

|

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-65-4, 63950-90-3 |

Source

|

| Record name | Erythromycin A N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN A N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Erythromycin A N-oxide: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide, a prominent metabolite of the macrolide antibiotic Erythromycin A, has garnered interest as a potential impurity in pharmaceutical preparations and as a precursor for the synthesis of other macrolide derivatives, such as clarithromycin.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characteristics of Erythromycin A N-oxide. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics and related compounds. This document details both chemical and microbial synthesis pathways, methods of purification and characterization, and an exploration of its biological activity.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known to undergo metabolic transformation in vivo, leading to the formation of various derivatives. Among these, this compound is a significant metabolite formed through the oxidation of the tertiary amine group on the desosamine (B1220255) sugar moiety. While its biological activity has not been as extensively studied as its parent compound, this compound is a subject of interest due to its potential role as an impurity in erythromycin formulations and its utility as a synthetic intermediate. Understanding the synthesis and properties of this N-oxide is crucial for quality control in drug manufacturing and for the development of novel macrolide antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₇NO₁₄ | |

| Molecular Weight | 749.9 g/mol | [1] |

| Appearance | White solid | |

| CAS Number | 992-65-4 | |

| Solubility | Soluble in water, ethanol, methanol (B129727), DMF, and DMSO. |

Synthesis of this compound

This compound can be produced through both chemical synthesis and microbial fermentation.

Chemical Synthesis

The chemical synthesis of this compound typically involves the oxidation of the tertiary amine group of Erythromycin A.

Experimental Protocol: Oxidation of Erythromycin A using Hydrogen Peroxide

This protocol is based on established methods for the N-oxidation of erythromycin derivatives.

Materials:

-

Erythromycin A

-

Methanol

-

Water

-

30% Hydrogen peroxide solution

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve Erythromycin A in a mixture of methanol and water.

-

To this solution, add 30% aqueous hydrogen peroxide.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.

-

After 24 hours, evaporate the methanol from the reaction mixture.

-

Extract the remaining aqueous residue with methylene chloride.

-

Wash the combined methylene chloride extracts with water.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the dried solution under vacuum to yield the crude this compound.

-

The crude product can be further purified by silica (B1680970) gel chromatography.

Logical Workflow for Chemical Synthesis:

Caption: Chemical synthesis workflow for this compound.

Microbial Synthesis

This compound is a natural metabolite produced during the fermentation of Saccharopolyspora erythraea.[2] While the primary product of fermentation is Erythromycin A, the N-oxide can be isolated from the fermentation broth.

Experimental Protocol: Isolation from Fermentation Broth

This protocol outlines the general steps for isolating this compound from a Saccharopolyspora erythraea fermentation culture.

Materials:

-

Fermentation broth of Saccharopolyspora erythraea

-

Solvents for extraction (e.g., ethyl acetate, acetonitrile)

-

Chromatography media (e.g., silica gel, reversed-phase C18)

-

Buffers for pH adjustment

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to alkaline conditions to ensure Erythromycin A and its N-oxide are in their free base form.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under vacuum.

-

The concentrated extract, containing a mixture of erythromycins, is then subjected to chromatographic separation.

-

Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be employed to separate this compound from other components.

Logical Workflow for Microbial Production and Isolation:

Caption: Workflow for microbial production and isolation.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

| Technique | Observation |

| High-Performance Liquid Chromatography (HPLC) | Purity level of >98% can be achieved and verified.[2] |

| Mass Spectrometry (MS) | The molecular weight can be confirmed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The N-oxide formation can be confirmed by shifts in the signals of the protons and carbons near the nitrogen atom of the desosamine sugar compared to Erythromycin A. |

Biological Activity

The biological activity of this compound has not been extensively investigated. However, it is known that the N-oxide can revert to Erythromycin A under reducing conditions, suggesting it may act as a prodrug. The parent compound, Erythromycin A, is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit of bacteria.[3][4] It is effective against a range of Gram-positive bacteria.

Mechanism of Action of Erythromycin A (Parent Compound):

Caption: Mechanism of action of the parent compound, Erythromycin A.

Conclusion

This compound is an important derivative of Erythromycin A with relevance in both pharmaceutical manufacturing and drug development. This guide has provided an overview of its discovery, methods for its chemical and microbial synthesis, and its analytical characterization. While the biological activity of the N-oxide itself requires further in-depth investigation, its relationship to the potent antibiotic Erythromycin A underscores its significance. The detailed protocols and workflows presented herein are intended to facilitate further research and development in the field of macrolide antibiotics.

References

The Biological Activity of Erythromycin A N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065) A, a well-established macrolide antibiotic, is known for its bacteriostatic action against a broad spectrum of bacteria and its ancillary anti-inflammatory properties. Its metabolite and synthetic precursor, Erythromycin A N-oxide, however, remains significantly less characterized in terms of its biological activity. This technical guide synthesizes the available information on this compound, placing it in the context of its parent compound. While quantitative data on the N-oxide's specific antimicrobial potency is scarce, this document provides a framework for its investigation, including detailed experimental protocols and a discussion of the potential implications of the N-oxide modification on the known biological activities of Erythromycin A.

Introduction

Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] this compound is a facile metabolite of Erythromycin A and also serves as a precursor in the synthesis of other macrolide antibiotics, such as clarithromycin.[2][3] Despite its presence as a metabolite and its use in synthesis, the biological activity of this compound has not been extensively studied.[4] Notably, chemical modification of the dimethylamino group on the desosamine (B1220255) sugar to an N-oxide can potentially inactivate the antibiotic properties of macrolides.[5]

This guide aims to provide a comprehensive overview of the known biological aspects of this compound, leveraging the extensive knowledge of its parent compound to infer potential activities and to provide methodologies for its further study.

Antibacterial Activity and Mechanism of Action

The antibacterial activity of Erythromycin A is well-documented. It is effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria.[6] Its bacteriostatic effect is achieved by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, which inhibits the translocation step of protein synthesis.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Various Bacterial Strains

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.015 - 2.0 (MIC90) | [2] |

| Staphylococcus aureus | 0.015 - 2.0 (MIC90) | [2] |

| Haemophilus influenzae | 0.015 - 2.0 (MIC90) | [2] |

| Bordetella pertussis | 0.06 - 0.125 | [7] |

| Rhodococcus equi | ≤ 0.5 (susceptible) | [8] |

Note: The antibacterial activity of Erythromycin A derivatives can vary significantly. For instance, Erythromycin B is slightly less active than Erythromycin A, while Erythromycin C and D show about half the activity or less.[9]

Mechanism of Action of Erythromycin A

The established mechanism of action for Erythromycin A is the inhibition of bacterial protein synthesis. A diagram illustrating this pathway is provided below.

Mechanism of action of Erythromycin A.

Anti-inflammatory Activity

Erythromycin A is known to possess anti-inflammatory properties independent of its antibacterial effects.[4] These effects are thought to be mediated, at least in part, by the downregulation of pro-inflammatory cytokines and the inhibition of transcription factors such as NF-κB.[10][11] Specifically, erythromycin has been shown to inhibit the activation of NF-κB in human bronchial epithelial cells.[11]

The anti-inflammatory potential of this compound has not been specifically investigated. However, given that some derivatives of erythromycin without antibacterial activity have demonstrated anti-inflammatory effects, it is plausible that the N-oxide variant could retain some immunomodulatory function.[4][12]

Signaling Pathway: Erythromycin A and NF-κB

The following diagram illustrates the inhibitory effect of Erythromycin A on the NF-κB signaling pathway.

Inhibition of NF-κB activation by Erythromycin A.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. The following sections provide methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

Materials:

-

This compound

-

Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria or MH-F broth for fastidious organisms[13][15]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[14]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve the desired concentration range (e.g., 128 to 0.015 µg/mL).[16]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.[14]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.[14]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for the analysis and quantification of erythromycin and its derivatives.[3][17]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.[18]

-

Column: Reversed-phase C18 column (e.g., Inertsil ODS C18, 4.6 x 150 mm).[17][19]

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60, v/v).[17]

-

Column Temperature: Can be controlled (e.g., 35°C or 70°C) to optimize separation.[3][19]

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent.

-

For analysis from biological matrices (e.g., plasma, urine), a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[18]

-

Filter the final sample through a 0.45 µm syringe filter before injection.[18]

Experimental Workflow

The following diagram outlines a general workflow for the analysis of this compound.

General workflow for HPLC analysis.

Conclusion and Future Directions

This compound remains an understudied derivative of a clinically significant antibiotic. The available evidence suggests that the N-oxidation of the desosamine sugar may lead to a loss of antibacterial activity. However, the potential for retained or altered anti-inflammatory or other biological activities cannot be dismissed without direct experimental evidence.

Future research should focus on:

-

Systematic evaluation of the antibacterial spectrum of this compound using standardized MIC determination methods against a broad panel of clinically relevant bacteria.

-

Direct comparative studies of the in vitro and in vivo efficacy of this compound versus Erythromycin A.

-

Investigation of the anti-inflammatory properties of this compound, including its effects on cytokine production and key inflammatory signaling pathways like NF-κB.

-

Elucidation of the metabolic fate and pharmacokinetic profile of this compound to understand its in vivo behavior.

A thorough characterization of this compound will not only provide a more complete understanding of erythromycin metabolism but also clarify the structure-activity relationships of macrolide antibiotics, potentially guiding the design of new derivatives with improved therapeutic profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. cejph.szu.cz [cejph.szu.cz]

- 8. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cgspace.cgiar.org [cgspace.cgiar.org]

- 15. EUCAST: MIC Determination [eucast.org]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Erythromycin A N-oxide: An In-Depth Technical Guide on its Role as a Metabolite of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A, a widely used macrolide antibiotic, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the metabolites formed is Erythromycin A N-oxide. This technical guide provides a comprehensive overview of this compound, detailing its formation, the analytical methods for its quantification, and its significance in the broader context of erythromycin's pharmacology. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Metabolic Formation of this compound

Erythromycin A is metabolized in the liver, with the major pathway being N-demethylation, catalyzed predominantly by the CYP3A4 isozyme.[1] Concurrently, N-oxidation of the tertiary amine on the desosamine (B1220255) sugar of erythromycin A leads to the formation of this compound. This process is also primarily mediated by CYP3A4.

The formation of this compound is a recognized biotransformation pathway, though it is considered a minor metabolic route compared to N-demethylation. The N-oxide metabolite can be formed in vivo and has the potential to revert to Erythromycin A under reducing conditions. Furthermore, this compound is considered a potential impurity in commercial preparations of erythromycin and serves as a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.

Metabolic Pathways of Erythromycin A

The metabolic fate of Erythromycin A involves several competing pathways. The two primary routes of phase I metabolism are N-demethylation and N-oxidation, both predominantly carried out by CYP3A4.

Quantitative Analysis of Erythromycin A Metabolism

While N-demethylation is the predominant metabolic pathway for erythromycin A, understanding the kinetics of both N-demethylation and N-oxidation is crucial for a complete metabolic profile.

| Enzyme System | Metabolite | Km (µM) | Vmax (pmol/min/mg) | Source |

| Pooled Human Liver Microsomes | N-Demethyl-Erythromycin A | 88 | 345 | [2] |

| Recombinant Human CYP3A4 | N-Demethyl-Erythromycin A | 33 | 130 | [2] |

No specific kinetic parameters (Km and Vmax) for the N-oxidation of Erythromycin A by human CYP3A4 were found in the searched literature.

Experimental Protocols

In Vitro Metabolism of Erythromycin A in Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of erythromycin A to its N-demethylated and N-oxidized metabolites using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Erythromycin A

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Erythromycin A in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare working solutions of Erythromycin A by diluting the stock solution in phosphate buffer.

-

Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, phosphate buffer, and Erythromycin A at various concentrations.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the plate to precipitate proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Method for Quantification of Erythromycin A and its Metabolites

This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Erythromycin A, N-Demethyl-Erythromycin A, and this compound. Method parameters may require optimization based on the specific instrumentation used.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm) is suitable for separation.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically employed. For example, a mobile phase of 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid can be used.[3]

-

Flow Rate: A flow rate of 0.4-0.8 mL/min is common.

-

Column Temperature: Maintaining the column at an elevated temperature (e.g., 50-70°C) can improve peak shape.

Mass Spectrometric Conditions:

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor-to-product ion transitions for each analyte need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Erythromycin A | 734.5 | 158.1, 576.4 |

| N-Demethyl-Erythromycin A | 720.5 | 158.1, 562.4 |

| This compound | 750.5 | 158.1, 592.4 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

In Vivo Fate of Erythromycin A and its N-oxide Metabolite

Following oral administration, erythromycin is absorbed from the gastrointestinal tract. A significant portion of the absorbed drug is metabolized in the liver. Less than 5% of an orally administered dose of erythromycin is excreted in its active form in the urine.[4][5][6] While the presence of this compound as a metabolite is established, quantitative data on its urinary excretion in humans is limited in the available literature. One study reported urinary recoveries of erythromycin base ranging from 5.0% to 8.6% of the administered dose, but did not provide specific data for the N-oxide metabolite.[7]

Conclusion

This compound is a recognized, albeit minor, metabolite of erythromycin A, formed primarily through the action of CYP3A4. While the N-demethylation pathway is more prominent, a comprehensive understanding of erythromycin's metabolic profile necessitates the characterization of the N-oxidation pathway. The analytical methods and protocols detailed in this guide provide a framework for researchers to quantify this compound and further investigate its formation and disposition. Future studies focusing on the precise kinetic parameters of N-oxidation and the in vivo quantification of this metabolite will be valuable in refining our understanding of erythromycin's complex pharmacology.

References

- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. Dose-related pharmacokinetics after oral administration of a new formulation of erythromycin base - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is a metabolite formed in vivo and can also be synthesized, serving as a potential impurity in commercial erythromycin preparations.[1][2][3] Understanding its molecular structure is crucial for comprehending its biological activity, metabolic fate, and potential for further drug development. This guide provides a comprehensive overview of the molecular structure of Erythromycin A N-oxide, including its physicochemical properties, stereochemistry, and what is known about its synthesis and biological interactions. While specific experimental data for the N-oxide is limited in publicly available literature, this guide compiles the established knowledge of its parent compound, Erythromycin A, to infer and present a detailed structural and functional profile.

Molecular Structure and Physicochemical Properties

This compound is a large macrocyclic lactone characterized by a 14-membered ring, to which two deoxy sugars, desosamine (B1220255) and cladinose, are attached. The defining feature of this derivative is the oxidation of the tertiary amine on the desosamine sugar to an N-oxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 992-65-4 | [1][2][4] |

| Molecular Formula | C37H67NO14 | [1][2][5] |

| Molecular Weight | 749.9 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO | [2] |

| Purity | >98% by HPLC (for commercially available standards) | [2] |

| SMILES | CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--C(=O)--INVALID-LINK--C--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--C(=O)O1)O[C@@]1([H])C--INVALID-LINK--(--INVALID-LINK--O1)O)OC)O[C@@]1([H])--INVALID-LINK--O1)--INVALID-LINK--(C)[O-])O)O">C@@HO)O | [1][5] |

| InChI | InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | [1][5] |

Stereochemistry

This compound possesses a complex stereochemistry with 18 defined stereocenters, inherited from its parent molecule, Erythromycin A. The IUPAC name, (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide, precisely defines the spatial arrangement of each chiral center. The absolute stereochemistry is crucial for its biological activity and interaction with its target, the bacterial ribosome.

Experimental Data for Structural Elucidation

Table 2: Representative X-ray Crystallography Data for Erythromycin A Dihydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 9.15714 Å, b = 9.61654 Å, c = 47.07366 Å |

| Cell Volume | 4145.306 ų |

| Note: This data is for Erythromycin A dihydrate and serves as a reference. Specific crystallographic data for this compound is not currently published.[6] |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Erythromycin A

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone Ring | ||

| 1 | - | 175.8 |

| 2 | 2.75 | 45.2 |

| 3 | 4.05 | 80.5 |

| ... | ... | ... |

| Desosamine Sugar | ||

| 1' | 4.42 | 103.2 |

| 2' | 3.25 | 69.1 |

| 3' | 2.38 (N(CH₃)₂) | 40.3 (N(CH₃)₂) |

| ... | ... | ... |

| Cladinose Sugar | ||

| 1'' | 4.95 | 96.5 |

| ... | ... | ... |

| Note: This is a partial and representative list of chemical shifts for Erythromycin A in CDCl₃.[7][8] The N-oxidation would primarily affect the chemical shifts of the protons and carbons in the desosamine sugar moiety. |

Table 4: Representative Mass Spectrometry Fragmentation Data for Erythromycin A

| Ion Description | m/z (Observed) |

| [M+H]⁺ | 734.5 |

| [M+H - H₂O]⁺ | 716.5 |

| [M+H - Cladinose]⁺ | 576.4 |

| [M+H - Desosamine]⁺ | 576.4 |

| Desosamine Sugar Fragment | 158.1 |

| Note: This data represents the typical fragmentation pattern of Erythromycin A in ESI-MS.[7] For this compound, the precursor ion [M+H]⁺ would be observed at m/z 750.5, and fragments containing the desosamine N-oxide moiety would show a corresponding mass shift. |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively published. However, based on general organic chemistry principles and methods for analogous compounds, representative protocols can be outlined.

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the tertiary amine on the desosamine sugar of Erythromycin A.

Protocol 1: N-Oxidation of Erythromycin A

-

Dissolution: Dissolve Erythromycin A in a suitable inert solvent such as dichloromethane (B109758) or chloroform.

-

Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete conversion of the starting material.

-

Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate, to neutralize any excess oxidizing agent.

-

Work-up: Perform an aqueous work-up to remove water-soluble byproducts. This may involve washing the organic layer with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the pure this compound.

Diagram 1: Synthetic Workflow for this compound

A representative workflow for the synthesis of this compound.

Isolation from Fermentation Broth

This compound can be a minor component in the fermentation broth of Saccharopolyspora erythraea.[2]

Protocol 2: Isolation from Fermentation Broth

-

Biomass Removal: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant containing the dissolved metabolites.

-

Extraction: Extract the supernatant with a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform, at an appropriate pH to ensure the extraction of the N-oxide.[9][10]

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude mixture of metabolites.

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to separate this compound from Erythromycin A and other related substances.[2]

Signaling Pathways and Biological Activity

The immunomodulatory effects of macrolide antibiotics are well-documented and are thought to be independent of their antimicrobial activity.[11][12] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While specific studies on this compound are limited, it is plausible that it shares some of the immunomodulatory properties of its parent compound.

Diagram 2: Postulated Immunomodulatory Signaling Pathway

Postulated mechanism of immunomodulation by this compound via inhibition of the NF-κB pathway.

It is hypothesized that macrolides, and potentially their N-oxide derivatives, may interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokine genes.[13][14][15]

Conclusion

This compound is a structurally complex and biologically relevant derivative of Erythromycin A. While a wealth of information exists for the parent compound, specific experimental data for the N-oxide is sparse in the public domain. This guide provides a comprehensive overview based on available information and established principles of macrolide chemistry and biology. Further research is warranted to fully elucidate the precise structural details, synthetic methodologies, and the specific role of this compound in biological signaling pathways. Such studies will be invaluable for drug development professionals in the fields of antibiotic research and immunomodulatory therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | TRC-E653408-10MG | LGC Standards [lgcstandards.com]

- 6. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. magritek.com [magritek.com]

- 9. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin A N-oxide solubility in different solvents

An In-Depth Technical Guide to the Solubility of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and includes quantitative data for the parent compound, Erythromycin A, as a relevant reference. Furthermore, detailed experimental protocols for determining solubility are provided to assist researchers in generating specific quantitative data for this compound.

-

Molecular Formula: C₃₇H₆₇NO₁₄

-

Molecular Weight: 749.9 g/mol

-

Appearance: White solid[1]

-

CAS Number: 992-65-4

Solubility Data

The N-oxide functional group generally increases the polarity of a molecule, which can lead to increased solubility in polar solvents compared to the parent compound. While specific quantitative solubility data for this compound is not widely published, qualitative data indicates its solubility in a range of common laboratory solvents. For comparative purposes, quantitative solubility data for Erythromycin A is also provided.

Qualitative Solubility of this compound

This compound is reported to be soluble in the following solvents:

Quantitative Solubility of Erythromycin A (Parent Compound)

The following table summarizes the quantitative solubility of the parent compound, Erythromycin A, in various solvents. This data can serve as a useful estimation for the solubility of this compound, keeping in mind that the N-oxide is likely to exhibit higher solubility in polar solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | 100 | Not Specified | ~0.136 |

| Ethanol (B145695) | 100 | Not Specified | ~0.136 |

| Water | Insoluble | Not Specified | Insoluble |

Note: The conversion to molar solubility is an approximation based on the provided mg/mL values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. These protocols are based on established methods for macrolide antibiotics and can be adapted for specific laboratory conditions.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Prepare a series of vials with a known volume of the desired solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For quantification, the peak area of the analyte is compared to a standard curve.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02 M potassium phosphate, pH 7.0) in a suitable ratio (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 215 nm for macrolides).

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered supernatant from the solubility experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Analytical Method: UV-Vis Spectrophotometry

Principle: This method measures the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the analyte according to the Beer-Lambert law.

Instrumentation and Conditions (Example):

-

Spectrophotometer: A UV-Vis spectrophotometer.

-

Solvent: A solvent that dissolves this compound and does not absorb significantly at the analytical wavelength. Methanol or ethanol are often suitable.

-

Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a solution of this compound across the UV-Vis spectrum.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered supernatant from the solubility experiment.

-

Concentration Determination: Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

References

Technical Guide: Saccharopolyspora erythraea as a Source for Erythromycin A and its N-oxide Derivative

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document provides a comprehensive technical overview of the utilization of Saccharopolyspora erythraea for the production of Erythromycin (B1671065) A and its subsequent conversion to Erythromycin A N-oxide. It covers detailed methodologies, quantitative data, and key biological pathways.

Introduction

Saccharopolyspora erythraea, a Gram-positive bacterium, is the primary industrial producer of the macrolide antibiotic Erythromycin A.[1][2][3] This compound serves as a crucial therapeutic agent and a precursor for the synthesis of other important antibiotics.[1] this compound, a derivative of Erythromycin A, is a significant metabolite and can be synthesized through both enzymatic and chemical methods. This guide details the process of generating Erythromycin A from S. erythraea and its subsequent conversion to this compound.

Saccharopolyspora erythraea Cultivation and Fermentation for Erythromycin A Production

The production of Erythromycin A is a multi-stage process involving spore preparation, seed culture development, and final fermentation.[1][4][5] Optimization of media components and culture conditions is critical for achieving high yields.

Experimental Protocols

2.1.1. Spore Preparation and Seed Culture

-

Spore Plate Preparation: Saccharopolyspora erythraea strains are grown on ESM medium (1% corn starch, 1% corn steep liquor, 0.3% NaCl, 0.3% (NH₄)₂SO₄, 0.5% CaCO₃, and 2% agar (B569324), pH 7.0) at 34°C for sporulation.[1]

-

First-Stage Seed Culture: A small piece of the sporulated agar (approximately 1 cm²) is inoculated into a 500 mL flask containing 50 mL of seed medium.[1] The culture is incubated at 34°C and 250 rpm for 2 days.[1]

-

Second-Stage Seed Culture: The first-stage seed culture is then used to inoculate a larger volume of seed medium in a bioreactor for the second-stage seed cultivation.[5]

2.1.2. Fermentation for Erythromycin A Production

-

Inoculation: 5 mL of the seed culture is transferred to a 500 mL flask containing 50 mL of fresh fermentation medium.[1]

-

Fermentation: The culture is incubated at 34°C and 250 rpm for 6-7 days.[1][4]

-

Supplementation: To enhance production, n-propanol (0.5 mL) can be added to the culture after 24 hours of cultivation.[1] Some studies have also shown that supplementation with isopropanol, beet molasse, and corn steep liquor can increase the yield.[6]

Data Presentation: Fermentation Media Composition

| Medium Type | Component | Concentration | Reference |

| Seed Medium 1 | Glucose | 0.5% | [4] |

| Corn Starch | 2.5% | [4] | |

| Yeast Extract | 1% | [4] | |

| Whole-Milk Powder | 1% | [4] | |

| MgSO₄·7H₂O | 0.2% | [4] | |

| Seed Medium 2 | Corn Starch | 5% | [1] |

| Soybean Flour | 1.8% | [1] | |

| Corn Steep Liquor | 1.3% | [1] | |

| NaCl | 0.3% | [1] | |

| (NH₄)₂SO₄ | 0.1% | [1] | |

| NH₄NO₃ | 0.1% | [1] | |

| Soybean Oil | 0.5% | [1] | |

| CaCO₃ | 0.6% | [1] | |

| Fermentation Medium 1 | Corn Starch | 4% | [1][4] |

| Soybean Flour | 3% | [1][4] | |

| Dextrin | 3% | [1][4] | |

| (NH₄)₂SO₄ | 0.2% | [1][4] | |

| Soybean Oil | 1% | [1][4] | |

| CaCO₃ | 6% | [4] | |

| Molasses-Based Medium | Sugar Cane Molasses | 60 g/L | [7] |

| Corn Steep Liquor | Varies | [7] | |

| Ammonium (B1175870) Sulphate | Varies | [7] |

Data Presentation: Erythromycin A Yields

| Strain/Condition | Erythromycin A Titer | Reference |

| Molasses-based medium | ~600 mg/L | [7] |

| Molasses-based medium with 1% n-propanol | ~720 mg/L | [7] |

| Genetically modified S. erythraea CS with ammonium sulfate (B86663) supplementation | 1125.66 mg/L | [8] |

| Fed-batch cultivation with beet molasse, corn steep liquor, and isopropanol | Increased by 25% compared to batch | [6] |

Biosynthesis of Erythromycin A and Conversion to N-oxide

Erythromycin A Biosynthesis Pathway

The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex process initiated from the precursor 6-deoxyerythronolide B (6-dEB). A key enzyme in this pathway is the cytochrome P450 enzyme, P450eryF, which catalyzes the hydroxylation of 6-dEB at the C6 position to form erythronolide B.[3][9] Subsequent enzymatic steps involving glycosyltransferases lead to the final Erythromycin A molecule.

Caption: Biosynthetic pathway of Erythromycin A in S. erythraea.

Conversion of Erythromycin A to this compound

This compound is not typically a primary product of S. erythraea fermentation. It is primarily formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. This conversion can be achieved through enzymatic or chemical methods.

3.2.1. Enzymatic Conversion

In biological systems, the conversion of Erythromycin A to its N-oxide derivative can be mediated by Cytochrome P450 enzymes, particularly CYP3A4.[10]

3.2.2. Chemical Synthesis

A common method for the chemical synthesis of this compound involves the oxidation of the tertiary amine of Erythromycin A using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).[11]

References

- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Benchchem [benchchem.com]

- 11. Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin A N-oxide: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Macrolide Antibiotic Analog

Introduction

Erythromycin (B1671065) A is a well-established macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] Its clinical efficacy is targeted primarily against Gram-positive bacteria.[2] Erythromycin A N-oxide is a known metabolite of erythromycin A, formed in vivo, and can also be created synthetically.[3] It is often considered a potential impurity in commercial preparations of erythromycin.[1] Notably, this compound also serves as a precursor in the synthesis of the semi-synthetic macrolide, clarithromycin.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and the requisite experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of Erythromycin A and its N-oxide analog is presented below.

| Property | Erythromycin A | This compound |

| Molecular Formula | C37H67NO13 | C37H67NO14 |

| Molecular Weight | 733.9 g/mol | 749.9 g/mol [1] |

| CAS Number | 114-07-8 | 992-65-4[1] |

| Appearance | White crystalline powder | White solid |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone | Soluble in DMF, DMSO, ethanol, methanol[1] |

Mechanism of Action

The mechanism of action for this compound is presumed to be analogous to that of its parent compound, Erythromycin A. Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] This binding event physically blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation and ultimately leading to a bacteriostatic effect.[5] The dimethylamino group on the desosamine (B1220255) sugar is crucial for this interaction with the ribosome. The conversion of this amine to an N-oxide may alter the binding affinity and, consequently, the antibiotic activity.

Caption: Proposed mechanism of action for this compound.

Antibacterial Spectrum and Activity

| Organism | Erythromycin A MIC90 (mg/L) | This compound MIC90 (mg/L) |

| Streptococcus spp. | 0.015 - 2.0[1] | Data not available |

| Staphylococcus spp. | 0.015 - 2.0[1] | Data not available |

| Haemophilus spp. | 0.015 - 2.0[1] | Data not available |

Synthesis of this compound

A detailed, specific protocol for the synthesis of this compound is not widely published. However, the general procedure involves the N-oxidation of the tertiary amine of the desosamine sugar of Erythromycin A. This can be achieved using a suitable oxidizing agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Erythromycin A N-oxide and its Derivatization via the Polonovski Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Erythromycin (B1671065) A N-oxide and its subsequent modification via the Polonovski reaction. The Polonovski reaction of Erythromycin A N-oxide offers a potential route to novel semi-synthetic macrolide derivatives, primarily through N-demethylation and subsequent functionalization. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Erythromycin A is a well-known macrolide antibiotic that inhibits bacterial protein synthesis.[1] Chemical modification of the erythromycin scaffold has been a fruitful strategy for the development of new antibiotics with improved properties, such as acid stability, pharmacokinetic profiles, and expanded spectra of activity. The tertiary amine on the desosamine (B1220255) sugar of erythromycin is a key site for such modifications.

One avenue for derivatization is through the formation of the N-oxide. This compound is a metabolite of Erythromycin A and can be synthesized chemically.[2] The N-oxide functionality can then be subjected to the Polonovski reaction, a classic transformation that converts tertiary amine N-oxides into iminium ions upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA).[3] The resulting iminium ion can then be trapped by nucleophiles or undergo further reactions, often leading to N-demethylation to form a secondary amine, which can be subsequently acylated.[3] The Polonovski-Potier modification, which utilizes TFAA, offers a milder alternative that can sometimes allow for the isolation of the intermediate iminium ion.[4]

This document outlines the synthesis of this compound and provides a detailed protocol for its Polonovski reaction, offering a pathway to novel C-3' N-demethylated and N-acylated erythromycin derivatives.

Data Presentation

Table 1: Physicochemical Properties of Erythromycin A and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | 14-membered lactone ring, desosamine and cladinose (B132029) sugars, tertiary amine on desosamine. |

| This compound | C₃₇H₆₇NO₁₄ | 749.9 | N-oxide on the desosamine tertiary amine.[5] |

Table 2: Proposed Reaction Parameters for the Polonovski Reaction of this compound

| Parameter | Condition | Rationale |

| Activating Agent | Acetic Anhydride or Trifluoroacetic Anhydride (TFAA) | Standard reagents for the Polonovski reaction. TFAA allows for milder reaction conditions.[3][4] |

| Solvent | Dichloromethane (B109758) (DCM) or Acetonitrile | Aprotic solvents to avoid quenching of the iminium intermediate. |

| Temperature | 0 °C to Room Temperature | Milder conditions are generally preferred to avoid side reactions on the sensitive macrolide core. |

| Reaction Time | 1-24 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of starting material. |

| Work-up | Aqueous basic wash (e.g., NaHCO₃) | To neutralize the acidic byproducts. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on general procedures for the N-oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Erythromycin A

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Erythromycin A (1.0 g, 1.36 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (0.33 g, ~1.43 mmol, 1.05 eq.) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol:Ammonia = 90:9:1). The product, this compound, should have a lower Rf value than Erythromycin A.

-

Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient elution (e.g., from 100% DCM to DCM:Methanol = 95:5) to afford the pure product as a white solid.

Protocol 2: Polonovski Reaction of this compound

This protocol describes a general procedure for the Polonovski reaction using trifluoroacetic anhydride (TFAA).

Materials:

-

This compound

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (0.5 g, 0.67 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (0.14 mL, 1.0 mmol, 1.5 eq.) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material. The expected N-demethyl-N-trifluoroacetyl product will have a different Rf value.

-

Upon completion (typically 1-3 hours), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired N-demethylated and acylated derivative.

Visualizations

Caption: Experimental workflow for the synthesis of Erythromycin A derivatives via N-oxidation and Polonovski reaction.

Caption: Generalized mechanism of the Polonovski reaction on this compound.

Discussion

The synthesis of this compound is a straightforward oxidation of the tertiary amine on the desosamine sugar. Care must be taken to use a mild oxidizing agent like m-CPBA and to control the reaction temperature to avoid over-oxidation or degradation of the macrolide ring.

The subsequent Polonovski reaction provides a route to N-demethylated erythromycin derivatives. The choice of the activating agent is crucial; while acetic anhydride can be used, trifluoroacetic anhydride (TFAA) often allows for milder conditions and may offer different selectivity.[4] The reaction proceeds through a key iminium ion intermediate, which is then trapped by the counterion (e.g., trifluoroacetate) or another nucleophile present in the reaction mixture. Subsequent hydrolysis leads to the N-demethylated secondary amine, which is often acylated in the same pot, and an aldehyde (in this case, formaldehyde).

The resulting N-demethyl-N-acyl erythromycin derivatives are valuable scaffolds for further semi-synthetic modifications. The secondary amine can be functionalized with a variety of substituents to explore structure-activity relationships and develop new macrolide antibiotics with potentially improved therapeutic properties.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

m-CPBA is a potentially explosive oxidizing agent, especially when dry. Handle with care and avoid friction or shock.

-

Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Handle in a fume hood and avoid inhalation and skin contact.

Disclaimer: These protocols are intended for use by trained chemistry professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.

References

Application Notes and Protocols for the Analytical Detection of Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Erythromycin (B1671065) A N-oxide, a known impurity and potential degradation product of Erythromycin A. The following protocols for High-Performance Liquid Chromatography (HPLC) are based on established methods for the analysis of Erythromycin and its related substances. Additionally, general guidance is provided for the potential application of immunoassay techniques.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is designed for the separation and quantification of Erythromycin A and its related substances, including Erythromycin A N-oxide (also referred to as Impurity H).

Quantitative Data Summary

| Parameter | Typical Performance for Erythromycin & Related Substances |

| **Linearity (R²) ** | > 0.99 |

| Limit of Detection (LOD) | Method Dependent (ng/mL to µg/mL range) |

| Limit of Quantitation (LOQ) | Method Dependent (ng/mL to µg/mL range) |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Protocol: HPLC-UV

This protocol is adapted from a validated method for the determination of Erythromycin and its impurities.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[1]

-

Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B).[1]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 45 100 0 47 0 100 63 0 100 65 100 0 | 70 | 100 | 0 |

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 65°C.[2]

-

Injection Volume: 100 µL.[2]

2. Reagent and Sample Preparation:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

-

Prepare a series of dilutions to establish a calibration curve.

-

-

Sample Preparation (e.g., from a pharmaceutical formulation):

-

Accurately weigh a portion of the sample equivalent to a known amount of Erythromycin A.

-

Disperse the sample in a suitable diluent.

-

Sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Centrifuge the sample to pellet any excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, as determined by the analysis of the reference standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Experimental Workflow

Caption: General workflow for the HPLC analysis of this compound.

Immunoassay Methods (General Guidance)

Commercial ELISA kits are available for the detection of Erythromycin. The applicability of these kits for the specific detection of this compound would depend on the cross-reactivity of the antibodies used in the kit. This information is often not provided in product literature and would need to be determined experimentally.

Principle of Competitive ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay technique. In a competitive ELISA format for Erythromycin detection, a known amount of enzyme-labeled Erythromycin competes with the Erythromycin in the sample for binding to a limited number of antibody binding sites, which are typically coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of Erythromycin in the sample.

Experimental Protocol: Competitive ELISA (General)

The following is a general protocol for a competitive ELISA. The specific details and reagents will be provided with a commercial kit.

1. Reagent Preparation:

-

Prepare wash buffers, substrate solutions, and stop solutions as per the kit instructions.

-

Reconstitute standards and prepare a standard curve.

2. Assay Procedure:

-

Add standards and prepared samples to the antibody-coated microtiter wells.

-

Add the enzyme-conjugated Erythromycin to each well.

-

Incubate for the time specified in the kit protocol to allow for competitive binding.

-

Wash the wells multiple times to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well using a microplate reader at the specified wavelength.

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of Erythromycin (or cross-reactive compounds) in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathway (Competitive ELISA)

Caption: Principle of competitive ELISA for this compound detection.

Disclaimer: The provided protocols are intended as a guide. It is essential for researchers to validate these methods in their own laboratories to ensure they meet the specific requirements of their application. For immunoassays, the cross-reactivity with this compound must be experimentally determined.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Erythromycin and its N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the macrolide antibiotic Erythromycin (B1671065) A and its primary degradation product, Erythromycin A N-oxide. A stability-indicating assay is crucial for monitoring the quality and stability of erythromycin in pharmaceutical formulations. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for both the active pharmaceutical ingredient (API) and its N-oxide, making it suitable for routine quality control and stability studies.

Introduction

Erythromycin is a widely used antibiotic that can degrade under various conditions, particularly through oxidation, to form this compound. The presence of this and other degradation products can impact the safety and efficacy of the drug product. Therefore, a reliable analytical method is required to separate and quantify erythromycin from its potential impurities. This document provides a detailed protocol for an HPLC method that achieves a clear separation between Erythromycin A and this compound, based on established analytical principles for erythromycin and its related substances.[1][2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful separation of erythromycin and its N-oxide.

Materials and Reagents

-

Erythromycin A reference standard

-

This compound reference standard (if available) or a sample of degraded erythromycin known to contain the N-oxide

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)[1]

-

Di-potassium hydrogen phosphate (B84403) (analytical grade)[2][3]

-

Ammonium (B1175870) hydroxide (B78521) (analytical grade)[1][2]

-

Water (HPLC grade)

-

0.45 µm membrane filters[3]

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase HPLC column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[1][2]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the separation.

| Parameter | Value |

| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[1][2] |

| Mobile Phase A | 0.4% Ammonium Hydroxide in Water[1][2] |

| Mobile Phase B | Methanol[1] |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 40 °C |

| Detection Wavelength | 215 nm[1][2][3][5] |

| Injection Volume | 20 µL |

Mobile Phase Gradient Program

The gradient elution program is detailed in the table below.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 65 | 35 |

| 15.0 | 35 | 65 |

| 20.0 | 35 | 65 |

| 20.1 | 65 | 35 |

| 25.0 | 65 | 35 |

Preparation of Solutions

Mobile Phase Preparation:

-

Mobile Phase A: Add 4 mL of ammonium hydroxide to 1 L of HPLC grade water and mix well.

-

Mobile Phase B: Use HPLC grade methanol.

Standard Solution Preparation:

-

Accurately weigh approximately 25 mg of Erythromycin A reference standard and transfer to a 25 mL volumetric flask.

-

Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.

-

If a reference standard for this compound is available, prepare a separate stock solution in the same manner.

-

For a mixed standard solution, dilute the individual stock solutions with Mobile Phase A to achieve a final concentration of approximately 100 µg/mL for each component.

Sample Preparation (Forced Degradation): To generate this compound for method development and peak identification in the absence of a reference standard, a forced degradation study can be performed.

-

Dissolve 50 mg of Erythromycin A in 10 mL of a 1:1 mixture of methanol and water.

-

Add 1 mL of 30% hydrogen peroxide and stir at room temperature for 24 hours.

-

Neutralize the solution with a suitable quenching agent.

-

Dilute an aliquot of the stressed sample with Mobile Phase A to an appropriate concentration for HPLC analysis.[1]

Experimental Workflow

Caption: Workflow from preparation to data analysis.